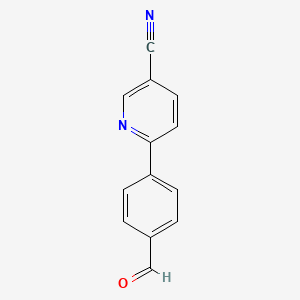
6-(4-Formylphenyl)nicotinonitrile
Overview
Description
6-(4-Formylphenyl)nicotinonitrile (6-FpNi) is an organic compound that can be synthesized in the laboratory and has potential applications in scientific research. It is an aromatic nitrile that is derived from the condensation of 4-formylphenol and nicotinonitrile. 6-FpNi has been studied for its potential use in drug development, drug delivery, and other biomedical applications. In
Scientific Research Applications
Synthesis and Antiprotozoal Activity
- A study reported the synthesis of compounds derived from nicotinonitrile, including 6-(4-Formylphenyl)nicotinonitrile, which showed significant antiprotozoal activity. These compounds were effective against Trypanosoma b.rhodesiense and Plasmodium falciparum, indicating potential use in treating protozoal infections (Ismail et al., 2003).
Corrosion Inhibition
- Nicotinonitriles, including this compound, have been studied as corrosion inhibitors for metals. A study explored their use as green corrosion inhibitors for mild steel in hydrochloric acid. The results showed that these compounds can significantly inhibit corrosion, making them valuable in industrial applications (Singh et al., 2016).
Luminescent Materials
- Research has been conducted on nicotinonitrile derivatives as potential luminescent materials. A study synthesized a nicotinonitrile derivative and found that it exhibited good absorption and fluorescence properties, suggesting its application in light-emitting devices (Ahipa et al., 2014).
Antimicrobial Activities
- Nicotinonitrile derivatives have been synthesized and evaluated for their antimicrobial activities. A study reported the synthesis of novel pyrido[2,3-d]pyrimidine derivatives from nicotinonitrile and their antibacterial and antifungal activities (Behalo, 2008).
Antioxidant Evaluation
- The antioxidant properties of some nicotinonitriles were evaluated in a study. This research couldprovide insights into the development of new antioxidants for various applications (Gouda et al., 2016).
Antimycobacterial Agents
- A study developed a series of benzonitrile/nicotinonitrile-based s-triazines and tested them for in vitro antimycobacterial activity against Mycobacterium tuberculosis. This research indicates potential use in developing new treatments for tuberculosis (Patel et al., 2014).
Dye-Sensitized Solar Cells (DSSCs)
- Nicotinonitrile derivatives have been explored as co-sensitizers in dye-sensitized solar cells. A study synthesized a new derivative and found improved efficiency when used in DSSCs, highlighting its potential in renewable energy applications (Hemavathi et al., 2019).
Antineoplastic Agents
- Nicotinonitrile derivatives have been used as scaffolds for developing antineoplastic agents. A study synthesized new compounds from nicotinonitrile derivatives and evaluated their cytotoxic activities against various cancer cell lines, showing potential in cancer treatment (El‐sayed et al., 2021).
Synthesis of NLO Materials
- A study focused on synthesizing nicotinonitrile derivatives as new non-linear optical (NLO) materials, highlighting their potential in optical and photonic applications (Raghukumar et al., 2003).
Safety and Hazards
properties
IUPAC Name |
6-(4-formylphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBXHUMKKRNYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594703 | |
| Record name | 6-(4-Formylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851340-81-3 | |
| Record name | 6-(4-Formylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






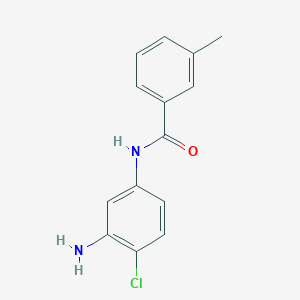
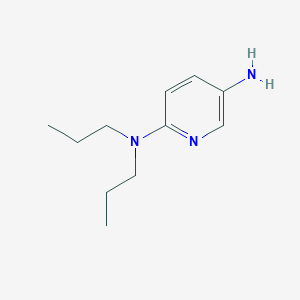

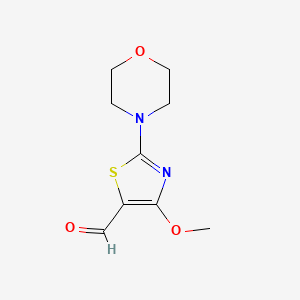
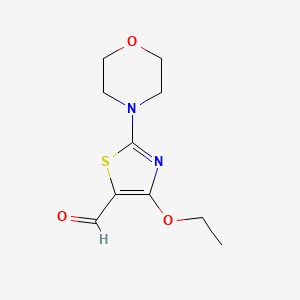



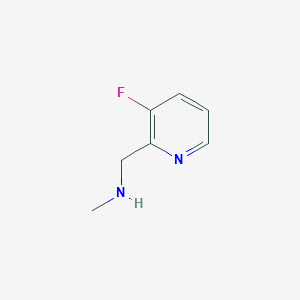
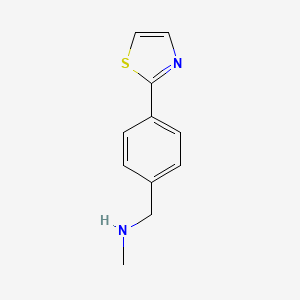
![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole](/img/structure/B1320475.png)